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Compound of Interest

Compound Name: 4,5-MDAI hydrochloride

Cat. No.: B1651219 Get Quote

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for two positional isomers

of methylenedioxy-2-aminoindane (MDAI): 4,5-MDAI and 5,6-MDAI. A comprehensive

understanding of the analytical profiles of these compounds is crucial for researchers in

medicinal chemistry, pharmacology, and forensic science. This document presents a side-by-

side comparison of their mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy,

Fourier-transform infrared (FTIR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy

data. The information is intended to aid in the unambiguous identification and differentiation of

these two isomers.

The data presented herein is compiled from peer-reviewed literature and publicly available

analytical monographs. Detailed experimental protocols are provided to ensure the

reproducibility of the cited data.

Data Presentation
The following tables summarize the key quantitative spectroscopic data for 4,5-MDAI and 5,6-

MDAI.

Mass Spectrometry (Electron Ionization)
Table 1: Key Mass Spectral Data for 4,5-MDAI and 5,6-MDAI
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Feature 4,5-MDAI 5,6-MDAI

Molecular Ion (M+) m/z 177 m/z 177

Base Peak m/z 177 m/z 160

Other Major Fragments (m/z)
160, 149, 135, 120, 118, 102,

91, 77, 65, 51

177, 149, 135, 120, 118, 102,

91, 77, 65, 51

Note: While the fragmentation patterns are similar, the relative intensities of the molecular ion

and the m/z 160 fragment are key differentiators.[1]

¹H NMR Spectroscopy
Table 2: ¹H NMR Chemical Shifts (δ) in ppm for 4,5-MDAI and 5,6-MDAI

Proton Assignment 4,5-MDAI (in CD₃OD) 5,6-MDAI (in D₂O)

Aromatic CH
6.75 (d, J=7.7 Hz, 1H), 6.65 (d,

J=7.7 Hz, 1H)
6.78 (s, 2H)

-OCH₂O- 5.92 (s, 2H) 5.95 (s, 2H)

CH-NH₂ ~4.1 (m, 1H) ~4.2 (m, 1H)

-CH₂- (benzylic) ~3.3 (m, 2H) ~3.3 (m, 2H)

-CH₂- (aliphatic) ~2.9 (m, 2H) ~2.9 (m, 2H)

Note: The aromatic region of the ¹H NMR spectrum is the most diagnostic, showing an AB

quartet for the asymmetric 4,5-isomer and a singlet for the symmetric 5,6-isomer.[1]

¹³C NMR Spectroscopy
Table 3: ¹³C NMR Chemical Shifts (δ) in ppm for 4,5-MDAI and 5,6-MDAI
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Carbon Assignment 4,5-MDAI 5,6-MDAI

Aromatic C (quaternary) 146.5, 142.0, 131.9, 125.8 147.2 (2C), 133.5 (2C)

Aromatic CH 110.2, 107.8 107.5 (2C)

-OCH₂O- 101.2 101.0

CH-NH₂ 51.5 51.8

-CH₂- (benzylic/aliphatic) 36.8, 32.5 35.0 (2C)

Note: The number of unique signals in the ¹³C NMR spectrum reflects the symmetry of the

molecule. 4,5-MDAI, being asymmetric, displays more signals than the symmetric 5,6-MDAI.[1]

FTIR Spectroscopy
Table 4: Major FTIR Absorption Bands (cm⁻¹) for 4,5-MDAI HCl and 5,6-MDAI HCl

Functional Group 4,5-MDAI HCl 5,6-MDAI HCl

N-H stretch ~2900-3100 (broad) ~2900-3100 (broad)

Aromatic C-H stretch ~3030 ~3030

Aliphatic C-H stretch ~2850-2950 ~2850-2950

Aromatic C=C stretch ~1600, ~1480 ~1610, ~1490

-OCH₂O- stretch ~1250, ~1040 ~1250, ~1040

Aromatic C-H bend ~800-900 ~800-900

Note: The FTIR spectra of the hydrochloride salts are broadly similar, but subtle differences in

the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.[1]

UV-Vis Spectroscopy
Table 5: UV-Vis Absorption Maxima (λ_max) for 4,5-MDAI and 5,6-MDAI
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Compound λ_max 1 (nm) λ_max 2 (nm)

4,5-MDAI 202.3 283.7

5,6-MDAI 294.2 -

Note: The position of the primary absorption band in the UV-Vis spectrum is a clear

distinguishing feature between the two isomers.[2][3]

Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in

the cited literature.

Gas Chromatography/Mass Spectrometry (GC/MS)
Sample Preparation: Analytes were prepared as free bases by dissolution in a suitable

solvent (e.g., chloroform) at a concentration of approximately 1 mg/mL.[2]

Instrumentation: An Agilent gas chromatograph coupled to a mass selective detector was

used.[2]

Column: A DB-1 MS (or equivalent) capillary column (30 m x 0.25 mm x 0.25 µm) was

employed.[2]

Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.[2]

Temperature Program:

Injector Temperature: 280°C[2]

Oven: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at 12°C/min,

and held for 9 minutes.[2]

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://swgdrug.org/Monographs/5,6-MDAI.pdf
https://www.researchgate.net/profile/Samreen_Aruge/post/How-to-interpret-my-FTIR-spectrum-Is-there-any-online-software-available-to-interpret-the-spectrum/attachment/5dc6ef853843b09383902af8/AS%3A823371759616006%401573318533917/download/IR+Spectrum+Table+%26+Chart+_+Sigma-Aldrich.pdf
https://swgdrug.org/Monographs/5,6-MDAI.pdf
https://swgdrug.org/Monographs/5,6-MDAI.pdf
https://swgdrug.org/Monographs/5,6-MDAI.pdf
https://swgdrug.org/Monographs/5,6-MDAI.pdf
https://swgdrug.org/Monographs/5,6-MDAI.pdf
https://swgdrug.org/Monographs/5,6-MDAI.pdf
https://www.researchgate.net/figure/Electron-ionization-mass-spectra-of-a-5-6-MDAI-and-b-4-5-MDAI_fig5_258111455
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1651219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Scan Range: 30-550 amu.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples were dissolved in a deuterated solvent (e.g., CD₃OD for 4,5-

MDAI or D₂O for 5,6-MDAI) at a concentration of approximately 10 mg/mL.[2][3] An internal

standard such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid

sodium salt (TSP) was used for referencing.[2][3]

Instrumentation: A 400 MHz NMR spectrometer was used.[2][3]

Parameters:

Pulse Angle: 90°[2][3]

Delay between Pulses: 45 seconds[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Spectra were obtained from the hydrochloride salt of the analytes.

Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance

(ATR) accessory was used.[2]

Parameters:

Resolution: 4 cm⁻¹[2]

Number of Scans: 32[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: The analyte was dissolved in a UV-transparent solvent (e.g., methanol

or ethanol).

Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

Parameters: The spectrum was scanned over a range of approximately 200-400 nm.
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Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis and

differentiation of chemical isomers like 4,5-MDAI and 5,6-MDAI.
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Caption: Workflow for isomer analysis.
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Conclusion
The spectroscopic data for 4,5-MDAI and 5,6-MDAI exhibit distinct features that allow for their

unambiguous differentiation. The most definitive techniques for distinguishing these isomers

are ¹H and ¹³C NMR spectroscopy, which clearly reflect the symmetry differences between the

two molecules. Mass spectrometry provides a key diagnostic difference in the relative

abundance of the molecular ion and the m/z 160 fragment. UV-Vis spectroscopy also shows a

significant shift in the absorption maximum between the two compounds. While FTIR

spectroscopy is less definitive on its own, it can provide complementary information. By utilizing

a combination of these spectroscopic techniques and adhering to established analytical

protocols, researchers can confidently identify and characterize 4,5-MDAI and 5,6-MDAI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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